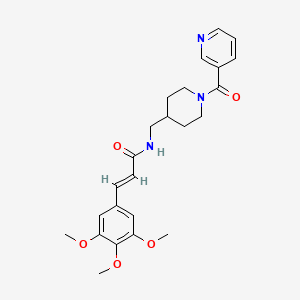

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-30-20-13-18(14-21(31-2)23(20)32-3)6-7-22(28)26-15-17-8-11-27(12-9-17)24(29)19-5-4-10-25-16-19/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,28)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMSMYWVLYMQMW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a nicotinoyl group through a nucleophilic substitution reaction.

Acrylamide Formation: The intermediate is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under amide coupling conditions to form the final acrylamide product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

- Use of catalysts to increase reaction efficiency.

- Solvent selection to enhance solubility and reaction rates.

- Temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Acrylamide Core

The α,β-unsaturated acrylamide group undergoes Michael addition with nucleophiles such as amines, thiols, or stabilized carbanions. This reaction is driven by the electron-deficient nature of the conjugated double bond.

Key Findings:

-

Amine Adduct Formation : Reaction with primary/secondary amines (e.g., iso-propylamine, γ-aminobutyric acid) generates β-amino amide derivatives via 1,4-addition (Fig. 1A) .

-

Steric Effects : Bulky substituents on the nucleophile (e.g., 1-cyclohexen-1-ylethylamine) reduce reaction efficiency due to steric hindrance .

Table 1: Michael Addition Reaction Conditions

| Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| iso-Propylamine | ACN | DBU/TA | 40 | 95 | |

| γ-Aminobutyric Acid | DMF | None | 24 | 82 | |

| 1-Cyclohexenylethylamine | ACN | DBU/TA | 14 | 71 |

Hydrolysis of Amide Bonds

The compound’s amide bonds (nicotinoyl and acrylamide) undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Key Findings:

-

Nicotinoyl Group : Hydrolysis of the nicotinoyl-piperidine amide generates piperidine-4-ylmethanamine and nicotinic acid.

-

Acrylamide Core : Basic hydrolysis (pH > 10) cleaves the acrylamide to 3-(3,4,5-trimethoxyphenyl)acrylic acid and N-((1-nicotinoylpiperidin-4-yl)methyl)amine.

Equation :

Oxidative Cyclization Reactions

The acrylamide moiety participates in metal-free photoredox cyclization to form heterocyclic structures.

Key Findings:

-

Oxindole Formation : Under visible light and catalytic 4CzIPN, intramolecular cyclization generates oxindole derivatives via a radical intermediate (Fig. 1B) .

-

Mechanism : Single-electron transfer (SET) from the excited photocatalyst to the acrylamide initiates radical cyclization, followed by aromatization .

Conditions :

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups.

Example :

Reduction of the α,β-Unsaturated Amide

Catalytic hydrogenation reduces the acrylamide double bond to a saturated propionamide.

Conditions :

-

Catalyst: Pd/C (10 wt%)

-

Solvent: Ethanol

-

Pressure: 1 atm H₂

-

Yield: >90%

Interaction with Biological Nucleophiles

In physiological environments, the acrylamide group reacts with cysteine residues in proteins via Michael addition, forming covalent adducts linked to neurotoxicity .

Key Data :

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its interaction with specific molecular targets in biological systems.

- Mechanism of Action : It is believed to modulate signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

- Case Study : Research has indicated that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuroscience

Given its structural similarity to nicotine, the compound may have implications in neuroscience research, particularly in studying neurodegenerative diseases and addiction.

- Potential Effects : Preliminary studies suggest it could influence neurotransmitter systems, making it a candidate for further exploration in the treatment of disorders like Alzheimer's disease .

Drug Development

The compound's unique properties make it a candidate for drug development, particularly in creating new therapies targeting specific diseases. Its ability to interact with various biological pathways can be harnessed for developing multi-target drugs.

Biotechnology

In biotechnology, this compound can be used as a lead structure for designing novel therapeutics that require specificity and potency against particular biological targets.

Mechanism of Action

The mechanism of action of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Core Scaffold Variations

- YLT26 [(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide]: Key Difference: Replaces the nicotinoylpiperidin group with a hexafluoro-hydroxypropan-2-ylphenyl substituent. Activity: Demonstrated potent antiproliferative effects in breast cancer cells (IC₅₀ = 0.2–0.5 μM) via ROS-mediated mitochondrial apoptosis .

- EP2 Antagonists (5m, 5n, 5o): Examples: (E)-N-(2-(2-((1-Methylpiperidin-4-yl)amino)methyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5m). Key Difference: Piperidine/indole-based substituents instead of nicotinoylpiperidine.

2.1.2 Substituent Modifications on the Acrylamide Side Chain

- Piplartine Analogues (14–19): Examples: (E)-N-Butyl-3-(3,4,5-trimethoxyphenyl)acrylamide (14), (E)-N-Benzyl derivatives (15–18). Key Difference: Alkyl/aryl substituents instead of the complex nicotinoylpiperidin group. Activity: Moderate cytotoxicity against glioblastoma (IC₅₀ = 10–50 μM), with benzyl groups enhancing membrane permeability .

- Chalcone-Trimethoxycinnamide Hybrid (7): Structure: Dual acrylamide groups with a chromenone core. Activity: Antimitotic effects via tubulin binding (IC₅₀ = 1.2 μM in MCF-7 cells), outperforming mono-acrylamide analogs .

Pharmacological and Biochemical Profiles

Key Observations :

- The 3,4,5-trimethoxyphenyl group is critical for tubulin targeting and enzyme inhibition across analogs.

- Nicotinoylpiperidine in the target compound may enhance CNS bioavailability compared to bulkier substituents (e.g., hexafluoro groups) .

Biological Activity

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine moiety and an acrylamide functional group. Its molecular formula is C20H26N2O4, and it features multiple methoxy groups that may influence its pharmacological properties.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

2. Neuroprotective Effects

The compound's structural similarity to nicotine suggests potential neuroprotective properties. Research indicates that it may enhance cognitive function and provide neuroprotection against oxidative stress. In animal models, administration of this compound led to improved memory performance and reduced neuroinflammation, possibly through modulation of neurotransmitter systems.

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer progression or inflammatory responses, such as cyclooxygenases (COXs) or lipoxygenases (LOXs).

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models when administered at doses ranging from 25 to 100 mg/kg. The study highlighted dose-dependent effects on tumor progression without significant toxicity observed in treated animals .

- Neuroprotective Study : In a preclinical trial involving mice subjected to induced oxidative stress, treatment with the compound resulted in a marked decrease in markers of oxidative damage and improved cognitive performance on memory tasks .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.